molecular formula C9H10ClNO2 B1408581 2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride CAS No. 1820687-69-1

2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride

Cat. No.: B1408581
CAS No.: 1820687-69-1
M. Wt: 199.63 g/mol
InChI Key: XYELLFNQWWRNGP-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride (CAS: Not explicitly provided in evidence; molecular formula: C₉H₁₀ClNO₂, molecular weight: ~199.63 g/mol inferred from analogs ) is a cyclopropane derivative featuring a pyridine ring at the 2-position and a carboxylic acid group. Its structure combines the rigidity of the cyclopropane ring with the aromatic and coordination properties of pyridine, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

2-pyridin-2-ylcyclopropane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c11-9(12)7-5-6(7)8-3-1-2-4-10-8;/h1-4,6-7H,5H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYELLFNQWWRNGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride typically involves the cyclopropanation of a pyridine derivative. One common method involves the reaction of pyridine-2-carboxaldehyde with diazomethane to form the cyclopropane ring. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclopropanation process .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Pyridinyl-Substituted Cyclopropanes

Pyridine ring position significantly impacts electronic and steric properties:

Compound Name CAS Number Pyridine Position Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound References
2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride 90721-75-8 4-position C₉H₁₀ClNO₂ 199.63 Pyridine N-atom at 4-position; altered dipole and H-bonding capacity
(1S,2S)-2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride 2241028-23-7 3-position C₉H₁₀ClNO₂ 199.63 Pyridine N-atom at 3-position; distinct spatial and electronic interactions

Key Findings :

  • Biological Relevance : Pyridin-2-yl derivatives often exhibit enhanced binding to metalloenzymes (e.g., kinases) due to the N-atom’s spatial accessibility, unlike 3- or 4-position isomers .

Functional Group Variants

Carboxylic Acid vs. Amine Derivatives
Compound Name CAS Number Functional Group Molecular Formula Molecular Weight (g/mol) Key Differences References
1-(Pyridin-2-yl)cyclopropanamine Dihydrochloride N/A Amine (-NH₂) C₈H₁₂Cl₂N₂ 207.10 Replaces carboxylic acid with amine; increased basicity and solubility in acidic media
1-(2-Aminoethyl)cyclopropanecarboxylic Acid Hydrochloride 31420-47-0 Aminoethyl + Carboxylic Acid C₇H₁₂ClNO₂ 185.63 Additional aminoethyl side chain; higher polarity and potential for zwitterionic behavior

Key Findings :

  • Acidity/Basicity : The carboxylic acid group (pKa ~2–3) confers higher aqueous solubility at physiological pH compared to amine derivatives, which are protonated in acidic environments .
  • Biological Interactions : Amine derivatives may target amine receptors (e.g., GPCRs), while carboxylic acid analogs are more suited for enzyme active sites (e.g., proteases) .
Ester and Nitrile Derivatives
Compound Name CAS Number Functional Group Molecular Formula Molecular Weight (g/mol) Key Differences References
Ethyl trans-2-cyanocyclopropane-1-carboxylate 60212-41-1 Ester (-COOEt) + Nitrile (-CN) C₇H₉NO₂ 151.16 Ester group enhances lipophilicity; nitrile adds metabolic stability
trans-2-ethoxycyclopropanecarboxylic acid 1368342-07-7 Ethoxy (-OEt) C₆H₁₀O₃ 130.14 Ethoxy group reduces acidity (pKa ~4–5) compared to carboxylic acid

Key Findings :

  • Lipophilicity : Ester and nitrile derivatives exhibit higher logP values, improving membrane permeability but reducing water solubility .
  • Metabolic Stability : Nitrile groups resist hydrolysis, enhancing in vivo stability compared to ester analogs .

Cyclopropane Ring Substitutions

Pyrrolidine vs. Pyridine Substitutions
Compound Name CAS Number Substituent Molecular Formula Molecular Weight (g/mol) Key Differences References
rac-(1R,2R)-2-(Pyrrolidin-2-yl)cyclopropane-1-carboxylic acid hydrochloride 2418618-68-3 Pyrrolidine C₈H₁₄ClNO₂ 199.66 Saturated ring reduces aromaticity; increased conformational flexibility

Key Findings :

    Biological Activity

    Overview

    2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9_9H10_{10}ClNO2_2. It is a derivative of cyclopropane carboxylic acid, characterized by the presence of a pyridine ring, which contributes to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

    The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes. One notable target is collagen prolyl-4-hydroxylase , an enzyme crucial in collagen synthesis. Inhibition of this enzyme can lead to decreased collagen production, which may have implications in conditions characterized by excessive collagen deposition, such as fibrosis.

    Target Enzymes and Pathways

    • Collagen Prolyl-4-Hydroxylase : Inhibition leads to reduced hydroxyproline levels, a major component of collagen.
    • Cell Signaling Pathways : The compound may influence cellular processes by modulating gene expression and metabolic pathways.

    The compound interacts with various biomolecules, affecting cellular functions. For instance, it has been shown to reduce hydroxyproline content in certain cell types, indicating its role in modulating collagen metabolism.

    Cellular Effects

    Research indicates that this compound influences:

    • Cell Proliferation : By inhibiting collagen synthesis, it may affect cell growth and proliferation rates.
    • Gene Expression : Alters the expression of genes involved in metabolic and signaling pathways.

    Research Findings and Case Studies

    Several studies have explored the biological activity of this compound:

    • In Vitro Studies :
      • A study demonstrated that the compound significantly inhibited collagen synthesis in fibroblast cultures, leading to a marked reduction in hydroxyproline levels.
      • Molecular docking studies suggested strong binding affinity to collagen prolyl-4-hydroxylase, supporting its role as an inhibitor .
    • Comparative Analysis :
      • In comparison with other pyridine derivatives, this compound exhibited unique inhibitory properties that could be leveraged for therapeutic applications.

    Data Table: Comparative Biological Activities

    Compound NameStructural FeaturesNotable Activities
    This compoundCyclopropane with a pyridine ringInhibits collagen prolyl-4-hydroxylase
    3-Pyridylcyclopropanecarboxylic AcidSimilar cyclopropane and pyridinePotential anticancer properties
    Pyridine-3-carboxylic AcidContains pyridine and carboxylicAntimicrobial activity

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride
    Reactant of Route 2
    2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride

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